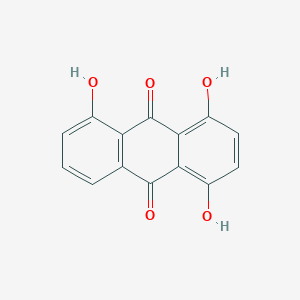

1,4,5-Trihydroxyanthraquinone

概要

説明

1,4,5-Trihydroxyanthraquinone is an organic compound formally derived from anthraquinone by replacing three hydrogen atoms with hydroxyl groups. It is one of several isomeric trihydroxyanthraquinones, which are known for their historical significance as dyes .

準備方法

化学反応の分析

1,4,5-Trihydroxyanthraquinone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like silver(I) oxide and reducing agents such as sodium borohydride . The compound can also participate in substitution reactions, where hydroxyl groups are replaced by other functional groups. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified hydroxyl or carbonyl groups .

科学的研究の応用

Synthesis of 1,4,5-Trihydroxyanthraquinone

This compound can be synthesized from anacardic acid derived from cashew nuts. The synthesis involves a modified Marschalk reaction that allows the conversion of 1,4-dihydroxyanthraquinone into this trihydroxy derivative. The resulting compound has shown promising biological activity against various pathogens, particularly Trypanosoma brucei, which causes sleeping sickness .

Biological Properties

This compound exhibits a wide range of bioactivities:

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains.

- Anticancer Properties : Studies indicate that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : It has been shown to reduce inflammation in various models.

- Vasorelaxant Activity : The compound may induce vasodilation, contributing to cardiovascular health .

Therapeutic Applications

The therapeutic potential of this compound is noteworthy in several areas:

- Trypanosomiasis Treatment : In vitro studies have indicated that this compound can selectively target Trypanosoma brucei with minimal toxicity to human cells. Molecular docking studies suggest strong binding affinity to key enzymes involved in the parasite's metabolism .

- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further research in oncology .

- Antimicrobial Formulations : Given its broad-spectrum antimicrobial activity, it could be utilized in developing new antimicrobial agents or coatings .

Dyeing Applications

Historically, anthraquinones have been used as dyes. This compound can serve as a dyeing agent due to its vibrant coloring properties. Its derivatives are commonly employed in textile dyeing processes because of their stability and colorfastness .

Case Studies and Research Findings

作用機序

The mechanism of action of 1,4,5-Trihydroxyanthraquinone involves its interaction with essential cellular proteins and pathways. In cancer cells, the compound inhibits the activity of key proteins involved in cell proliferation and survival, such as kinases and topoisomerases . It also interferes with nucleic acid synthesis, leading to cell death. In the case of Trypanosoma brucei parasites, the compound disrupts the function of trypanothione reductase, an enzyme crucial for the parasite’s survival .

類似化合物との比較

1,4,5-Trihydroxyanthraquinone is one of several trihydroxyanthraquinones, each with unique properties and applications. Similar compounds include 1,2,4-Trihydroxyanthraquinone (purpurin), 1,2,5-Trihydroxyanthraquinone (oxyanthrarufin), and 1,2,6-Trihydroxyanthraquinone (flavopurpurin) . Compared to these compounds, this compound is unique in its specific arrangement of hydroxyl groups, which influences its chemical reactivity and biological activity .

生物活性

1,4,5-Trihydroxyanthraquinone (THAQ) is a naturally occurring compound with significant biological activities that have garnered attention in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

- Molecular Formula : C14H10O5

- Molar Mass : 254.23 g/mol

- CAS Number : 2961-04-8

- Structure : The compound features three hydroxyl groups at the 1, 4, and 5 positions of the anthraquinone structure.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular proteins and pathways involved in critical processes such as cell proliferation and survival. Key mechanisms include:

- Inhibition of Kinases : THAQ inhibits several kinases that are crucial for cell signaling and proliferation, thereby inducing apoptosis in cancer cells .

- Topoisomerase Inhibition : The compound also exhibits inhibitory effects on topoisomerases, enzymes essential for DNA replication and repair.

- Antimicrobial Activity : THAQ has demonstrated activity against various microbial pathogens, suggesting its potential as an antimicrobial agent .

Anticancer Properties

Research indicates that this compound possesses notable anticancer properties. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. For instance:

- Cell Lines Tested : HT-29 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values : The IC50 values for inhibiting cell proliferation ranged between 10 µM to 30 µM across different studies .

Antiparasitic Activity

THAQ derivatives have shown promising results against protozoan parasites such as Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro studies indicate:

- Selectivity : THAQ exhibits selective toxicity towards T. brucei with minimal effects on human cell lines, making it a candidate for further development as an antiparasitic drug .

Comparative Analysis with Similar Compounds

This compound is part of a broader class of trihydroxyanthraquinones that exhibit varying degrees of biological activity. Below is a comparison table highlighting key similarities and differences:

Study on Anticancer Effects

A study published in Letters in Organic Chemistry evaluated the anticancer effects of THAQ on various cancer cell lines. The findings indicated a significant reduction in cell viability correlated with increased concentrations of THAQ. The study concluded that THAQ could serve as a lead compound for developing new anticancer therapies .

Study on Antiparasitic Activity

Another investigation focused on the antiparasitic potential of THAQ derivatives against T. brucei. The results showed that certain modifications to the THAQ structure enhanced its binding affinity to target proteins involved in the parasite's metabolism. This research supports the notion that structural optimization could yield more effective antiparasitic agents .

特性

IUPAC Name |

1,4,5-trihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O5/c15-7-3-1-2-6-10(7)14(19)12-9(17)5-4-8(16)11(12)13(6)18/h1-5,15-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKNCOCERFKSLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183791 | |

| Record name | 1,4,5-Trihydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2961-04-8 | |

| Record name | 1,4,5-Trihydroxyanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2961-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,5-Trihydroxyanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002961048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Trihydroxyanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4,5-Trihydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,5-trihydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4,5-TRIHYDROXYANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G8KWJ3JJX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1,4,5-Trihydroxyanthraquinone a molecule of interest in medicinal chemistry?

A1: Hydroxy-substituted anthraquinones, like this compound, exhibit a range of biological properties making them attractive for drug development. [] For example, research suggests that derivatives of 1,4-dihydroxyanthraquinone, a closely related compound, show promise as anti-trypanosomal agents. []

Q2: How do researchers study the potential of this compound derivatives as drugs?

A2: Scientists utilize a combination of in vitro screening and molecular docking studies. In vitro testing against parasites like Trypanosoma brucei provides insights into the compound's activity and selectivity against human cell lines. [] Molecular docking helps visualize how these compounds might interact with target proteins, such as trypanothione reductase, offering clues about their mechanism of action. []

Q3: Can you provide the structural characterization of this compound?

A3: The molecular formula for this compound is C14H8O5. While the provided abstracts don't explicitly state the molecular weight or detailed spectroscopic data, they highlight its core structure as a trihydroxy-substituted anthraquinone. [, , , ]

Q4: Has this compound been used in the synthesis of other important compounds?

A4: Yes, this compound serves as a key building block in synthesizing more complex molecules. One example is its use in creating dialkyl-substituted derivatives, which hold potential as dichroic dyestuffs. [] Additionally, researchers have explored its alkylation reactions involving nitroalkanes, leading to the synthesis of compounds like digitopurpone and (±)-10-deoxy-γ-rhodomycinone. [, ]

Q5: Is there research investigating the structure-activity relationship (SAR) of this compound derivatives?

A5: While specific SAR details aren't outlined in the provided abstracts, one study examines the tautomerism of substituted 1,4,5-Trihydroxyanthraquinones. [] Understanding how different substituents influence the compound's tautomeric behavior provides valuable information for optimizing its properties and potential applications.

Q6: Beyond its potential in medicinal chemistry, are there other applications for this compound?

A6: Interestingly, this compound is found naturally in the aril of Cassia fistula L. [] This suggests that the compound might have additional roles in nature beyond its potential medicinal uses.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。